molecular formula C20H19N3O2 B2796812 N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide CAS No. 1645501-71-8

N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide

Katalognummer B2796812
CAS-Nummer: 1645501-71-8
Molekulargewicht: 333.391
InChI-Schlüssel: ZPTFPQOEXKGCGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide” is a complex organic compound. It contains a cyclopropyl group, which is a cyclic hydrocarbon . The compound also includes a cyanoacetamide derivative, which is a privileged structure and considered one of the most important precursors for heterocyclic synthesis .


Synthesis Analysis

The synthesis of cyanoacetamides, such as the one in the given compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a cyclopropyl group attached to a cyanoacetamide derivative. Cycloalkanes, like cyclopropyl, are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . The general formula for a cycloalkane composed of n carbons is CnH2n .


Chemical Reactions Analysis

Cyanoacetamide derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Characterization : A study by Kancherla et al. (2018) identified and characterized impurities in Repaglinide, a drug used for diabetes treatment. They discovered several new impurities, including 4-(cyanomethyl)-2-ethoxybenzoic acid and 4-(2-amino-2-oxoethyl)-2-ethoxy-N-(3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl) benzamide. This research is significant for understanding the synthesis and quality control of pharmaceuticals.

  • Potential Therapeutic Applications : Research by Podolsky et al. (2017) on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones showed psycho- and neurotropic properties, indicating the potential of related compounds in treating psychological and neurological conditions.

  • Anticonvulsant Effects : A study by Clark et al. (1984) evaluated a series of 4-aminobenzamides for anticonvulsant effects. The study found that compounds like 4-amino-N-amylbenzamide and d,l-4-amino-N-(alpha-methylbenzyl)-benzamide showed high levels of activity against seizures, suggesting that similar compounds could have therapeutic applications in epilepsy treatment.

  • Chemical Synthesis Innovations : Research by Withey and Bajic (2015) described a novel procedure using COMU as a nonhazardous partner in the coupling of a carboxylic acid and amine, producing N,N-diethyl-3-methylbenzamide (DEET). This highlights advancements in safer and more efficient methods of chemical synthesis relevant to the production of similar compounds.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its potential in evolving better chemotherapeutic agents, given the diverse biological activities reported for many derivatives of cyanoacetamide . Additionally, the compound’s unique structure could be of interest in the fields of synthetic and pharmaceutical chemistry, and chemical biology .

Eigenschaften

IUPAC Name

N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c21-12-18(16-8-9-16)23-19(24)13-22-20(25)17-10-6-15(7-11-17)14-4-2-1-3-5-14/h1-7,10-11,16,18H,8-9,13H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPTFPQOEXKGCGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[[Cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-4-phenylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.